molecular formula C17H22N2O2 B13701800 4-(1-Cbz-4-piperidyl)butanenitrile

4-(1-Cbz-4-piperidyl)butanenitrile

Cat. No.: B13701800
M. Wt: 286.37 g/mol
InChI Key: RLDGCSAJZKHDSL-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a piperidine ring substituted with a cyanopropyl group and a carbobenzyloxy (Cbz) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cbz-4-piperidyl)butanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Cbz-4-piperidyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

4-(1-Cbz-4-piperidyl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Cbz-4-piperidyl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Cbz-4-piperidyl)butanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

benzyl 4-(3-cyanopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c18-11-5-4-6-15-9-12-19(13-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-10,12-14H2

InChI Key

RLDGCSAJZKHDSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCC#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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